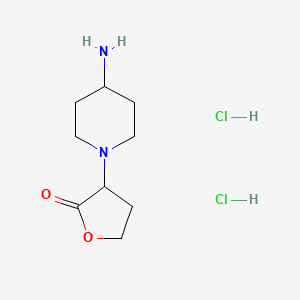

3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride

Description

3-Benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a bicyclic heterocyclic compound comprising a fused triazole and piperidine ring system with a benzyl substituent at the 3-position and an amine group at the 6-position. The benzyl group likely enhances lipophilicity compared to smaller substituents, influencing solubility and bioavailability .

Properties

IUPAC Name |

3-(4-aminopiperidin-1-yl)oxolan-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.2ClH/c10-7-1-4-11(5-2-7)8-3-6-13-9(8)12;;/h7-8H,1-6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUKRTSVFPHEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2CCOC2=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies

The compound’s structure integrates a 4-aminopiperidine moiety with a γ-lactone (oxolan-2-one) ring. Key steps likely involve:

- Aminopiperidine precursor synthesis

- Lactone ring formation or functionalization

- Dihydrochloride salt preparation

Aminopiperidine Intermediate Synthesis

Based on patent US20100029941A1, enantioselective routes to 3-aminopiperidine dihydrochloride involve:

a. Cyclization of diamino esters

- (R)-Methyl 2,5-diaminopentanoate dihydrochloride undergoes base-mediated cyclization in methanol at −10°C to 0°C to form (R)-3-aminopiperidin-2-one hydrochloride.

- Critical parameters :

Parameter

Range/Value

Temperature (step i)

−10°C to 0°C

Solvent

Methanol

Base equivalents

1.5–3.0

- (R)-3-Aminopiperidin-2-one hydrochloride is reduced with LiAlH₄ in tetrahydrofuran (THF) at 58–60°C to yield (R)-3-aminopiperidine.

- Yield optimization :

Reagent

Equivalents

Temperature

Yield (reported)

LiAlH₄

1.6

58–60°C

High purity

Lactone Ring Formation

The oxolan-2-one (γ-lactone) component may be introduced via:

a. Lactonization of hydroxy acids

- Reaction of 4-aminopiperidine with γ-hydroxybutyric acid under acidic or thermal conditions.

- Conditions :

Acid Catalyst

Temperature

Solvent

HCl (concentrated)

Reflux

Toluene/water

b. Coupling with preformed lactones

- Nucleophilic substitution between 4-aminopiperidine and γ-butyrolactone derivatives (e.g., brominated lactones).

Dihydrochloride Salt Formation

Final salt preparation involves:

- Treating the free base (3-(4-aminopiperidin-1-yl)oxolan-2-one) with excess HCl in a polar solvent (e.g., methanol or ethanol).

- Crystallization : Isolation via solvent evaporation or antisolvent addition (e.g., diethyl ether).

Analytical Validation

While specific data for this compound are unavailable, analogous methodologies from and highlight:

- Chromatographic purification : Silica gel chromatography with EtOAc/MeOH (95:5) gradients.

- Spectroscopic characterization :

Challenges and Optimization

- Stereochemical control : Chiral centers in piperidine require enantioselective synthesis (e.g., chiral auxiliaries or catalysts).

- Lactone stability : Acidic conditions during salt formation may risk lactone ring hydrolysis.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride serves as a crucial building block in organic synthesis. It is used to create complex organic molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

2. Biology:

This compound has been studied for its biological activities:

- Enzyme Inhibition: It can inhibit specific enzymes, impacting metabolic pathways crucial for various biological processes.

- Receptor Modulation: The compound interacts with receptors, potentially altering physiological responses .

3. Medicine:

Research is ongoing to explore its therapeutic properties:

- Antimicrobial Activity: Studies indicate that it exhibits significant antimicrobial properties against various pathogens, suggesting its potential in treating infections .

- Anticancer Properties: Preliminary studies show that it can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

- Neurological Applications: Given its structure, it may interact with neurotransmitter systems, offering possibilities for treating neurological disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Estimated based on analogues.

Biological Activity

3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride is a compound with significant biological activity. Its unique structural features, including a piperidine ring and an oxolane moiety, contribute to its potential as a pharmacological agent. This article reviews the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Molecular Information:

- Molecular Formula: C9H18Cl2N2O2

- Molecular Weight: 257.16 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C1CN(CCC1N)C2CCOC2=O

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It can function as an inhibitor or activator , modulating the activity of target proteins and influencing biochemical pathways. The specific interactions depend on the target enzyme or receptor, which may include:

- Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation: It can bind to receptors, altering their activity and affecting physiological responses.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for further development in infectious disease treatments.

Case Studies

- Inhibition of Cancer Cell Proliferation:

- A study evaluated the effect of this compound on cancer cell lines, revealing a significant reduction in cell viability. The mechanism was linked to apoptosis induction through caspase activation.

- Neuroprotective Effects:

- Research has suggested that the compound may offer neuroprotective benefits by modulating neurotransmitter levels, potentially aiding in conditions like Alzheimer's disease.

Research Findings

Table 1: Summary of Biological Activities

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry. Its derivatives are being explored for their potential therapeutic applications, particularly in oncology and infectious diseases.

Q & A

Basic Questions

Q. What analytical techniques are recommended to confirm the purity and identity of 3-(4-Aminopiperidin-1-yl)oxolan-2-one dihydrochloride?

- Methodological Answer: Use a combination of high-performance liquid chromatography (HPLC) with validated reference standards to quantify impurities (e.g., EP-grade standards as in ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FT-IR) spectroscopy should confirm structural integrity. Elemental analysis (EA) ensures stoichiometric consistency, particularly for the dihydrochloride salt form. Cross-reference spectral data with peer-reviewed literature to resolve ambiguities .

Q. What synthetic routes are typically employed for synthesizing this compound?

- Methodological Answer: The synthesis often involves nucleophilic substitution between 4-aminopiperidine derivatives and activated oxolan-2-one precursors (e.g., lactone ring-opening reactions). Post-synthesis, the free base is converted to the dihydrochloride salt using hydrochloric acid in a solvent like ethanol. Purification via recrystallization or column chromatography is critical to isolate the compound from by-products such as unreacted amines or residual solvents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Wear personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation exposure. In case of skin contact, wash immediately with soap and water for ≥15 minutes (). Note that toxicological data may be incomplete; thus, treat the compound as potentially hazardous and consult updated SDS prior to use .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer: Perform X-ray crystallography to unambiguously confirm the molecular structure. Validate NMR assignments using 2D techniques (e.g., COSY, HSQC) and compare results with multiple independent sources. If inconsistencies persist, verify solvent effects (e.g., DMSO vs. CDCl3) and pH-dependent protonation states of the aminopiperidine moiety .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies by storing samples at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC-MS to identify hydrolysis or oxidation products. Buffered solutions (pH 4–6) may enhance stability, as extreme acidic/alkaline conditions could cleave the oxolanone ring or protonate the amine groups irreversibly .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer: Standardize assay conditions (e.g., cell lines, incubation times) and validate findings using orthogonal methods (e.g., in vitro binding assays vs. functional cellular assays). Replicate experiments in triplicate with independent compound batches to rule out batch-to-batch variability. Cross-reference results with structurally analogous compounds to identify structure-activity relationships (SARs) .

Q. What methodologies are effective for quantifying trace impurities or degradation products?

- Methodological Answer: Develop a gradient HPLC-UV/Vis method with a C18 column and mobile phases optimized for polar impurities (e.g., unreacted 4-aminopiperidine). Use LC-MS/MS to characterize unknown degradation products. Calibrate against certified reference materials (CRMs) for accurate quantification, as outlined in .

Q. How can computational modeling predict the reactivity of the aminopiperidine moiety in drug design?

- Methodological Answer: Employ density functional theory (DFT) to calculate electron density maps and identify nucleophilic sites (e.g., the primary amine). Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) can assess conformational flexibility and salt dissociation kinetics. Validate predictions with experimental kinetics data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.